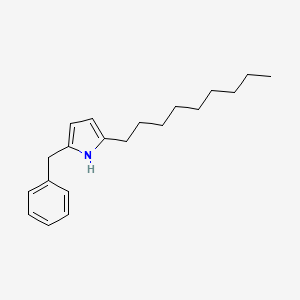
2-Benzyl-5-nonyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-nonyl-1H-pyrrole (BNP) is an organic compound belonging to the heterocyclic family of pyrroles, a class of compounds found in many natural products and pharmaceuticals. BNP has been studied extensively for its potential use in synthetic organic chemistry, as well as its applications in scientific research, medicine, and biochemistry.
Scientific Research Applications
2-Benzyl-5-nonyl-1H-pyrrole has been studied extensively for its potential use as a building block for synthetic organic chemistry. 2-Benzyl-5-nonyl-1H-pyrrole has been used as a precursor for the synthesis of a variety of compounds, such as amino acids, peptides, and polymers. In addition, 2-Benzyl-5-nonyl-1H-pyrrole has also been studied for its potential applications in scientific research, such as in the study of enzyme-catalyzed reactions, the study of protein-ligand interactions, and the study of drug-target interactions.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-nonyl-1H-pyrrole is not fully understood, however, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. 2-Benzyl-5-nonyl-1H-pyrrole also has been shown to act as an agonist of certain receptors, such as the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
2-Benzyl-5-nonyl-1H-pyrrole has been studied extensively for its potential use in medicine and biochemistry. 2-Benzyl-5-nonyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects, such as the inhibition of certain enzymes, the activation of certain receptors, and the induction of apoptosis. 2-Benzyl-5-nonyl-1H-pyrrole has also been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
The use of 2-Benzyl-5-nonyl-1H-pyrrole in laboratory experiments has several advantages, such as its low cost, ease of synthesis, and stability. However, there are also several limitations to its use, such as its limited solubility in aqueous solutions and its potential toxic effects.
Future Directions
2-Benzyl-5-nonyl-1H-pyrrole has potential applications in a variety of areas, such as synthetic organic chemistry, scientific research, medicine, and biochemistry. Potential future directions for 2-Benzyl-5-nonyl-1H-pyrrole include the development of new synthetic methods for its synthesis, the development of new applications for its use, and the study of its mechanism of action. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Benzyl-5-nonyl-1H-pyrrole, as well as its potential toxic effects.
Synthesis Methods
The synthesis of 2-Benzyl-5-nonyl-1H-pyrrole is typically achieved by a two-step synthetic process. The first step involves the reaction of hydrazine with a substituted benzaldehyde to form a hydrazone. This reaction is then followed by the condensation of the hydrazone with an alkyl halide to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and is typically conducted at room temperature.
properties
IUPAC Name |
2-benzyl-5-nonyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N/c1-2-3-4-5-6-7-11-14-19-15-16-20(21-19)17-18-12-9-8-10-13-18/h8-10,12-13,15-16,21H,2-7,11,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSXLILDLPWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-nonyl-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


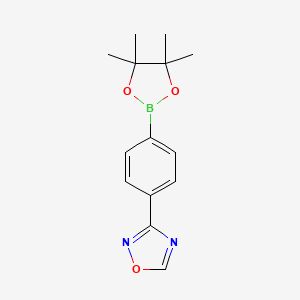
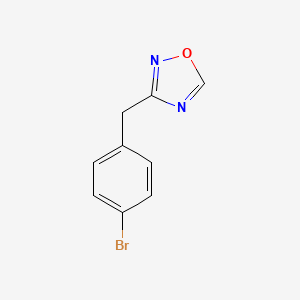




![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
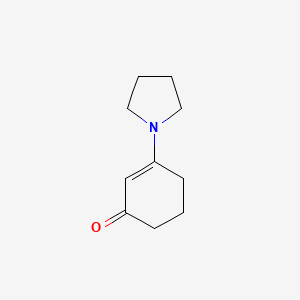

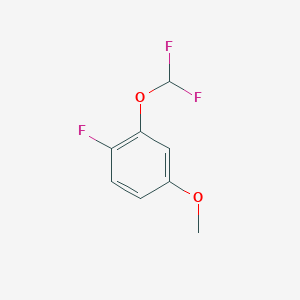


![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)